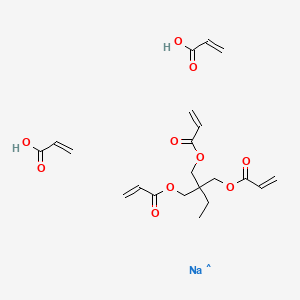![molecular formula C13H12ClNO2 B3340711 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS No. 847744-24-5](/img/structure/B3340711.png)
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Descripción general
Descripción
8-(Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (CADHPQ) is an organic compound, which has been studied extensively in recent years. It is a cyclic compound containing two nitrogen atoms, two oxygen atoms and two carbon atoms. CADHPQ is synthesized using a variety of methods, including the reaction of 8-chloroacetyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2(1H)-one with a suitable base. It has been used in a variety of scientific research applications and has been shown to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fungicidal Activity
Compounds within the pyrrolo[3,2,1-ij]quinolin-4-one family, including derivatives similar to the specified chemical, have been synthesized with the aim of discovering new fungicidal agents. The research by Kappe and Kappe (2009) explored the synthesis of these derivatives, starting from readily available precursors and investigating their potential fungicidal activities Kappe & Kappe, 2009.
Novel Spirocyclic Compounds
Baradarani et al. (2018) explored the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with aminouracils to generate spirocyclic compounds. This work demonstrated a novel approach to synthesizing complex spirocyclic structures that could have implications in materials science and pharmacology Baradarani et al., 2018.
Pharmacological Potential
A study conducted by Paris et al. (1995) synthesized and evaluated pyrrolo[3,2,1-ij]quinoline derivatives for their activities against histamine, platelet-activating factor (PAF), and leukotrienes. These compounds showed potential in asthma therapy due to their inhibitory properties Paris et al., 1995.
Antimalarial and Anticancer Activities
Mphahlele et al. (2016) described the synthesis and biological evaluation of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for their cytotoxicity against cancer cell lines and potential antimalarial activity. This research highlights the potential use of these compounds in the development of new therapeutic agents Mphahlele et al., 2016.
Diuretic Properties
Research into the diuretic properties of pyrrolo[3,2,1-ij]quinoline derivatives reveals their potential as new hypertension remedies. Shishkina et al. (2018) found polymorphic modifications of a pyrrolo[3,2,1-ij]quinoline derivative possessing strong diuretic properties, suggesting applications in treating hypertension Shishkina et al., 2018.
Propiedades
IUPAC Name |
6-(2-chloroacetyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-11(16)9-4-8-2-1-3-15-12(17)6-10(5-9)13(8)15/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFPREPGGHPLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C(=O)CCl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156126 | |
| Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
847744-24-5 | |
| Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B3340629.png)


![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)





![3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3340698.png)

![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)

![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)